4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine
Description
4-Chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine is a heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyrimidine core, with a chlorine substituent at the 4-position. Its molecular formula is C₉H₁₀ClN₃ (based on derivatives in and ), and it serves as a versatile intermediate in medicinal chemistry and organic synthesis. The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization .
Properties
IUPAC Name |
4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-7-4-2-1-3-5-8(7)11-6-12-9/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFCKBFBZWLMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339703-00-2 | |
| Record name | 4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable cycloheptanone derivative with guanidine hydrochloride in the presence of a base, followed by chlorination at the 4-position using reagents such as thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives of the parent compound.
Scientific Research Applications
4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the derivative and the biological context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural and Physical Properties
Key Observations :
- Ring Size : Cyclohepta (7-membered) and cycloocta (8-membered) rings offer conformational flexibility, whereas cyclopenta (5-membered) systems exhibit higher strain .
- Substituent Position : Chlorine at C4 (target compound) is more electrophilic than C2-substituted analogs, favoring nucleophilic aromatic substitution .
Table 2: Reactivity Profiles
Key Observations :
- The target compound’s C4-Cl site is ideal for Suzuki-Miyaura couplings or aminations to generate bioactive derivatives .
- Dichloro analogs () enable sequential substitutions, expanding diversity in combinatorial libraries .
- Dimethyl substituents () may limit accessibility to the chloro site but improve metabolic stability .
Table 3: Pharmacological Potential
Key Observations :
Biological Activity
4-Chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 182.65 g/mol
- CAS Number : 40106-58-9
- Melting Point : 64-66 °C
- Structural Representation :
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound exhibits properties that suggest it may function as an inhibitor of certain enzymes and receptors involved in disease processes.
- Kinase Inhibition : Research indicates that derivatives of this compound can inhibit specific kinases, which are pivotal in cell signaling pathways related to cancer and inflammation. By blocking these pathways, the compound may prevent the proliferation of cancer cells and reduce inflammatory responses .
- Antiviral Activity : Some studies have suggested that compounds similar to this compound show antiviral properties. They may interfere with viral replication by targeting viral enzymes or host cell factors necessary for viral life cycles .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
In Vitro Studies on Cancer Cells :
A study focused on the effects of this compound on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation and migration. The mechanism was linked to the compound's ability to disrupt signaling pathways associated with tumor growth . -
Synthesis and Derivative Testing :
Research involving the synthesis of various derivatives of this compound has shown that modifications can enhance its biological activity. For instance, introducing different substituents at specific positions on the pyrimidine ring has led to compounds with improved potency against cancer cell lines . -
Potential Applications in Drug Development :
Given its promising biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting cancer and viral infections. Ongoing research aims to optimize its structure for better efficacy and safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
